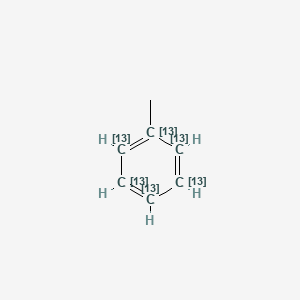

methyl(1,2,3,4,5,6-13C6)cyclohexatriene

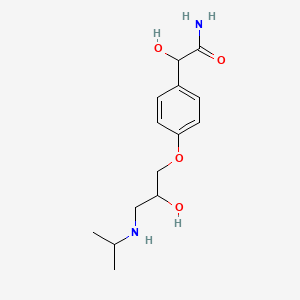

説明

Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound with the molecular formula C7H8 . It is a highly reactive molecule that can undergo various chemical reactions.

Molecular Structure Analysis

The molecular structure of methyl(1,2,3,4,5,6-13C6)cyclohexatriene is represented by the isomeric SMILES: C [13C]1= [13CH] [13CH]= [13CH] [13CH]= [13CH]1 . This indicates that the molecule consists of a cyclohexatriene ring with a methyl group attached, and all six carbon atoms in the ring are carbon-13 isotopes .Chemical Reactions Analysis

Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent adducts.Physical And Chemical Properties Analysis

The physical and chemical properties of methyl(1,2,3,4,5,6-13C6)cyclohexatriene include a molecular weight of 98.095 g/mol, an XLogP3 of 2.7, and no hydrogen bond donor or acceptor count . It has a complexity of 42 and an isotope atom count of 6 .科学的研究の応用

Catalytic Oxidation of Toluene

Toluene-13C6 is used in research related to the catalytic oxidation of toluene. This process is crucial for controlling the emission of toluene, a pollutant harmful to the environment and human health. The catalytic oxidation method degrades toluene into CO2 without releasing other pollutants .

Environmental Analysis

Toluene-13C6 is used in environmental analysis. For instance, β-HCH (β-BHC) (¹³C₆, 99%) 100 µg/mL in toluene is a product offered for such purposes .

Toluene Gas Sensors

Research is being conducted to develop efficient sensors for detecting toluene gas, which is crucial for environmental and personal health. Toluene-13C6 can be used in the development of these sensors .

Synthesis and Biological Application

Toluene-13C6 can be used in the synthesis of 1,2,3-triazoles, which have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Improved Compound Identification in Metabolomics

Toluene-13C6 is used in metabolomics applications. A technique called isotopic ratio outlier analysis (IROA) utilizes samples that are isotopically labeled with Toluene-13C6. This labeling strategy leads to characteristic isotopic patterns that allow the differentiation of biological signals from artifacts and yield the exact number of carbons, significantly reducing possible molecular formulae .

Occupational Benzene Exposure Research

Toluene-13C6, also known as Benzene-13C6, methyl-, is used in research related to occupational benzene exposure. This research is crucial for understanding the risk of genetic damage due to benzene exposure .

作用機序

Target of Action

Toluene-13C6, also known as DTXSID10745758, methyl(1,2,3,4,5,6-13C6)cyclohexatriene, or Benzene-13C6, methyl-, is an aromatic hydrocarbon and a mono-substituted derivative of benzene . It is widely used in industry as a building block for pharmaceutical goods and as an organic solvent in synthetic preparations . .

Mode of Action

It is known that toluene, the parent compound of toluene-13c6, can interact with various cellular proteins closely associated with the actions of misused substances

Biochemical Pathways

Toluene-13C6 may be involved in several biochemical pathways. For instance, toluene, the parent compound, is known to be involved in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot . It is also involved in reactions with hydroxyl radicals

Pharmacokinetics

It is known that toluene, the parent compound, can be absorbed through inhalation, ingestion, and skin contact, and it is distributed throughout the body, with the highest concentrations found in adipose tissue . Toluene is metabolized primarily in the liver and excreted in the urine

Result of Action

It is known that toluene, the parent compound, can have significant effects on brain structures and processes involved in the rewarding aspects of drugs

特性

IUPAC Name |

methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745758 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.095 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

CAS RN |

287399-35-3 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)

![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)